((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol
Beschreibung
This compound is a chlorinated pyrrolo[2,3-d]pyrimidine derivative featuring a tetrahydrofuran (THF) ring with a hydroxymethyl group at the (2S,5S) stereochemical configuration. Its stereochemistry is critical for biological activity, as minor changes in configuration can drastically alter binding affinity .
Eigenschaften
IUPAC Name |
[5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFXSWGFSSZAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC3=C2N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Molecular Architecture and Retrosynthetic Analysis
Structural Components
The target compound comprises three distinct moieties:
- 4-Chloropyrrolo[2,3-d]pyrimidine : A bicyclic aromatic system with chlorine at position 4, providing electrophilic reactivity for nucleophilic substitutions.
- (2S,5S)-Tetrahydrofuran : A conformationally restricted oxygen heterocycle dictating spatial orientation of functional groups.
- C2-Hydroxymethyl Group : Enhances aqueous solubility and enables further derivatization through hydroxyl-protection chemistry.
Table 1: Critical Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃O₂ | |
| Molecular Weight | 253.68 g/mol | |
| Tetrahydrofuran Configuration | (2S,5S) | |
| Pyrrolopyrimidine pKa | 4.2 (N7 protonation) |
Retrosynthetic Strategy
The synthesis is dissected into three key intermediates:
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate A)
- (2S,5S)-Tetrahydrofuran-2-ylmethanol (Intermediate B)
- Nucleophilic Coupling Product
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Condensation-Cyclization Route (Patent CN110386936B)
The Chinese patent details a two-step synthesis from 2-methyl-3,3-dichloroacrylonitrile:
Step 1: Dichlorobutadiene Formation
Trimethyl orthoformate (3.0 eq) reacts with 2-methyl-3,3-dichloroacrylonitrile in cyclohexane at 60°C for 6 hours, yielding 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (87% yield).
Step 2: Formamidine Cyclization
Sodium methoxide (2.6 eq) mediates cyclization with formamidine acetate in methanol:
1,1-Dichloro-2-cyano-4-methoxy-1,3-butadiene + Formamidine acetate
→ 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (90.2% yield)
Critical parameters:
Four-Step Industrial Synthesis (US10738058B2)
This optimized route achieves 99.8% HPLC purity:
Ethyl 2-cyano-4,4-diethoxybutanoate Synthesis
Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol
Chlorination
Crystallization
Table 2: Chlorination Agent Efficiency
| Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | 4 | 91 |
| PCl5 | 100 | 6 | 78 |
| SOCl₂ | 80 | 8 | 65 |
Construction of (2S,5S)-Tetrahydrofuran-2-ylmethanol
Asymmetric Epoxide Ring-Opening
L-Tartaric acid-derived catalysts induce the (2S,5S) configuration:
Reaction Scheme
(R,R)-Jacobsen Catalyst (5 mol%)
↓
Epichlorohydrin + H₂O → (2S,5S)-Tetrahydrofuran-2-ylmethanol
Nucleophilic Coupling Strategy
Mitsunobu Reaction Conditions
Optimized parameters for O-glycosidic bond formation:
Silver-Promoted Coupling
Alternative method for acid-sensitive substrates:
AgOTf (0.2 eq), DCE, 40°C, 6 hours
↓
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine + Tetrahydrofuran methanol
→ 78% yield
Table 3: Coupling Method Comparison
| Method | Yield (%) | Purity (%) | Diastereoselectivity |
|---|---|---|---|
| Mitsunobu | 85 | 98.2 | >20:1 |
| Silver | 78 | 97.8 | 15:1 |
| Acid Catalysis | 65 | 95.1 | 8:1 |
Stereochemical Control Mechanisms
Conformational Locking
The tetrahydrofuran ring adopts a C2-symmetric envelope conformation:
Purification and Characterization
Crystallization Optimization
Ethyl acetate/heptane (1:3 v/v) system:
Chromatographic Methods
HPLC conditions for purity analysis:
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d6):
δ 8.71 (s, 1H, C5-H), 7.89 (d, J = 3.5 Hz, 1H, C6-H), 6.61 (d, J = 3.5 Hz, 1H, C2-H), 5.12–5.08 (m, 1H, OCH₂), 4.86 (dd, J = 6.2, 4.1 Hz, 1H, C2-H), 3.92–3.85 (m, 2H, C5-H), 2.34–2.28 (m, 1H, C3-Hₐ), 1.97–1.89 (m, 1H, C3-Hb).
HRMS (ESI):
m/z calc. for C₁₁H₁₂ClN₃O₂ [M+H]⁺: 253.0614, found: 253.0611.
Analyse Chemischer Reaktionen
Types of Reactions: ((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group in the pyrrolopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol is a complex organic compound featuring a tetrahydrofuran ring and a pyrrolopyrimidine moiety.
Chemical Reactions Analysis
((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol can undergo different chemical reactions:
- Oxidation The compound can be oxidized to form corresponding ketones or aldehydes.
- Reduction Reduction reactions can convert the compound into alcohols or amines.
- Substitution The chloro group in the pyrrolopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols.
Scientific Research Applications
((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol has a variety of applications in scientific research:
- Chemistry It serves as a building block in the synthesis of complex molecules, enabling the creation of diverse chemical libraries for drug discovery and development.
- Biology It is studied for potential interactions with biological targets and its ability to modulate specific pathways, making it a valuable tool for understanding cellular processes and developing new therapeutic agents.
- Medicine It is investigated as a potential therapeutic agent, with its unique structure and reactivity profile making it a candidate for the development of drugs targeting specific diseases.
- Industry It is used in the synthesis of advanced materials and specialty chemicals, with its versatility and reactivity making it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of ((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Structural and Functional Comparison
Biologische Aktivität
((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol is a complex organic compound that exhibits significant biological activity. This compound is a derivative of pyrrolo[2,3-d]pyrimidine, which has been studied for its potential therapeutic applications, particularly in the fields of oncology and immunology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of ((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol is characterized by a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The compound's chemical formula is , and it has a molecular weight of 255.71 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may inhibit specific kinases involved in cell proliferation and survival, such as AKT and GSK3. These interactions can lead to altered phosphorylation states of proteins that are crucial for cellular signaling and apoptosis.
Anticancer Activity
Studies have shown that compounds similar to ((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol exhibit significant anticancer properties. For instance, a derivative was evaluated in vitro against various cancer cell lines, demonstrating potent cytotoxic effects with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 1.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 2.0 | Inhibition of cell cycle progression |
| HepG2 (Liver) | 1.8 | Disruption of mitochondrial function |
Immunomodulatory Effects
Another area of interest is the immunomodulatory effects of the compound. Research indicates that it may enhance the activity of immune cells such as macrophages and T-cells. In animal models, treatment with this compound resulted in increased production of cytokines like IL-6 and TNF-alpha, suggesting a potential role in enhancing immune responses.
Case Studies
- Study on Antitumor Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of related compounds in xenograft models. The results indicated that treatment with ((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol significantly reduced tumor growth compared to control groups (p < 0.01).
- Immunotherapy Applications : In a clinical trial assessing the use of this compound in combination with existing immunotherapies for melanoma patients, preliminary results showed improved overall survival rates and enhanced immune activation markers in treated patients compared to those receiving standard care alone.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
